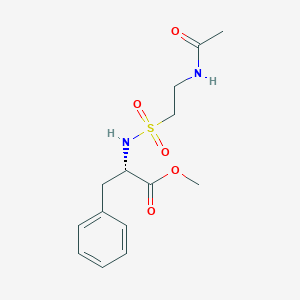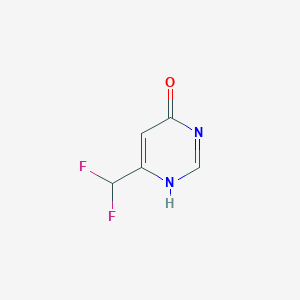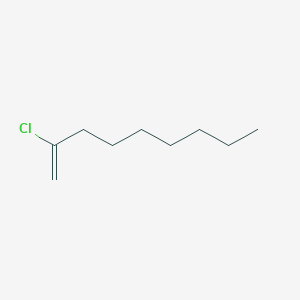
2-Chloro-1-nonene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-nonene is an organic compound with the molecular formula C9H17Cl . It is a derivative of nonene, which is an alkene composed of nine carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound consists of a chain of nine carbon atoms, with a chlorine atom replacing a hydrogen atom on the second carbon . The molecule has a molar mass of 160.684 Da .Physical And Chemical Properties Analysis
This compound has a density of approximately 0.9 g/cm^3, a boiling point of 187.6°C at 760 mmHg, and a flash point of 62.8°C . It has a molar refractivity of 48.2 cm^3 and a molar volume of 183.4 cm^3 . The compound is also characterized by a polarizability of 19.1 x 10^-24 cm^3 and a surface tension of 25.9 dyne/cm .Wissenschaftliche Forschungsanwendungen
Optimization of Lipase-Mediated Synthesis
A study by Abdulmalek et al. (2012) detailed the efficient epoxidation of 1-nonene, a compound related to 2-Chloro-1-nonene, using a simple system involving Novozym 435, hydrogen peroxide, and phenylacetic acid. This process resulted in high yield and selectivity for 1-nonene oxide, demonstrating the potential of enzymatic methods in the synthesis of epoxidized products with applications in various industrial processes Abdulmalek et al., 2012.
Advances in Chemistry and Analysis of Lipid Peroxidation Products
Spickett (2013) discussed the chemistry and analysis of 4-Hydroxy-2-nonenal (HNE), a product of lipid peroxidation derived from compounds like this compound. This research highlights the importance of HNE in studying oxidative stress and its implications in diseases, showcasing the need for sophisticated analytical methods to understand the biochemistry of lipid-derived aldehydes Spickett, 2013.
New Synthetic Routes and Reaction Mechanisms
Research on 2-chloro-1,3,2-dithiastibolane demonstrated a novel synthetic route involving skeletal substitution reactions, as reported by Matos et al. (2001). This study provides insight into the versatility of chloroalkenes in synthesizing organometallic compounds with potential applications in catalysis and material science Matos et al., 2001.
Photocatalytic Decomposition of Pyridines
Stapleton, Mantzavinos, and Papadaki (2007) investigated the degradation of 2-chloropyridine, a chlorinated compound similar to this compound, under UV irradiation. This study underscores the potential of photocatalytic processes in the environmental remediation of chlorinated organic pollutants, offering a pathway for the degradation of complex organic compounds Stapleton et al., 2007.
Wirkmechanismus
Target of Action
Similar compounds, such as benzylic halides, typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides . These reactions occur at the resonance-stabilized carbocation .
Mode of Action
The interaction of 2-Chloro-1-nonene with its targets involves the formation of a resonance-stabilized carbocation, which is a key intermediate in many organic reactions . This carbocation can then undergo various reactions, including nucleophilic substitution or elimination, leading to different products .
Biochemical Pathways
It’s worth noting that similar compounds can participate in various biochemical pathways, including those involving free radical reactions and nucleophilic substitutions .
Pharmacokinetics
Its log octanol-water partition coefficient (log kow) is estimated to be 512 , suggesting that it is lipophilic and may be absorbed well in the body. Its boiling point is estimated to be 167.85°C, and its melting point is estimated to be -41.71°C . These properties can impact its bioavailability and distribution within the body.
Result of Action
Similar compounds can cause various changes at the molecular and cellular level, depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other substances can affect its reactivity. Additionally, its stability and reactivity can be influenced by factors such as temperature, pH, and the presence of light .
Eigenschaften
IUPAC Name |
2-chloronon-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Cl/c1-3-4-5-6-7-8-9(2)10/h2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXZYKAMIOLQOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499478 |
Source


|
| Record name | 2-Chloronon-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1745-15-9 |
Source


|
| Record name | 2-Chloronon-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







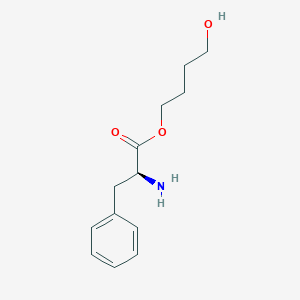

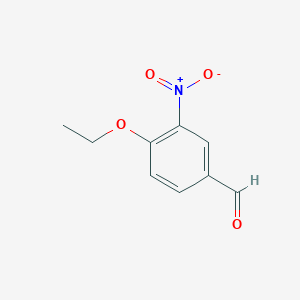
![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI)](/img/structure/B159401.png)


